molecular formula C17H18N2O3 B5795730 N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide

N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide

Cat. No. B5795730
M. Wt: 298.34 g/mol
InChI Key: PHNDHRVCUZOGRK-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide, also known as BENM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BENM is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 308.34 g/mol. This compound belongs to the class of nitrobenzamides and is widely used in the synthesis of various organic compounds.

Mechanism of Action

N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide works by inhibiting the activity of certain enzymes that are involved in the synthesis of important biomolecules such as proteins and nucleic acids. It binds to the active site of the enzyme and prevents it from carrying out its normal function. This leads to a decrease in the production of these biomolecules, which can have a variety of effects on the cell.
Biochemical and Physiological Effects:
N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects on cells. It has been found to inhibit the growth of certain cancer cells by preventing the synthesis of important proteins that are required for cell division. N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases such as arthritis and asthma.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide is that it can be toxic to cells at high concentrations. This can make it difficult to use in certain experiments where high concentrations are required.

Future Directions

There are several potential future directions for research involving N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide. One area of interest is the development of new synthetic methods for producing N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide and related compounds. Another area of interest is the study of the biochemical and physiological effects of N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide on different cell types and in different disease models. Additionally, there is potential for the development of new drugs based on the structure of N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide that could be used to treat a variety of diseases.

Synthesis Methods

N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide can be synthesized by the reaction of N-ethyl-3-methyl-4-nitroaniline with benzyl chloride in the presence of sodium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective reagent in the synthesis of various organic compounds such as amides, esters, and ketones. N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide has also been used as a precursor for the synthesis of other important compounds such as N-benzyl-3-methyl-4-nitroaniline and N-benzyl-3-methyl-4-nitrophenylamine.

properties

IUPAC Name

N-benzyl-N-ethyl-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-18(12-14-7-5-4-6-8-14)17(20)15-9-10-16(19(21)22)13(2)11-15/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNDHRVCUZOGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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